molecular formula C8H10O4 B192057 Penicillic acid CAS No. 90-65-3

Penicillic acid

Cat. No.: B192057
CAS No.: 90-65-3
M. Wt: 170.16 g/mol
InChI Key: VOUGEZYPVGAPBB-UHFFFAOYSA-N
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Mechanism of Action

Penicillic acid, also known as (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid, is a mycotoxin produced by certain fungi such as Aspergillus flavus and Penicillium roqueforti . This compound has been the subject of various studies due to its potential effects on human health.

Target of Action

This compound has demonstrated strong antibacterial activities against both Gram-positive and Gram-negative bacteria . .

Mode of Action

They inhibit the cross-linking of peptidoglycan, a structural molecule found specifically in bacterial cell walls . This results in structurally weak cell walls that are prone to collapse and disintegrate when the bacteria attempt to divide .

Biochemical Pathways

It is known that penicillins interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This disruption likely affects various downstream processes related to bacterial growth and division.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in male mice . Absorption of this compound was found to be rapid following oral administration . The compound was extensively metabolized, with only a small percentage of the administered dose detected as unchanged this compound in the plasma . Over 90% of the administered radioactivity was excreted in the urine following intravenous injection . These findings suggest that metabolism, rather than excretion of unchanged this compound, is the major process of elimination of this compound from the blood .

Result of Action

The result of this compound’s action is the disruption of bacterial cell wall synthesis, leading to structurally weak cell walls that are prone to collapse and disintegration . This can inhibit bacterial growth and division, thereby exerting an antibacterial effect .

Action Environment

Mycotoxins like this compound are produced by fungi under suitable conditions such as high temperature and moisture . The production and efficacy of this compound may therefore be influenced by environmental factors that affect fungal growth.

Properties

IUPAC Name

3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGEZYPVGAPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C(=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Penicillic acid
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Solubility

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412
Record name PENICILLIC ACID
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Vapor Pressure

0.00124 [mmHg]
Record name Penicillic acid
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

HAS CARCINOGENIC ACTIVITY ATTRIBUTABLE TO ALPHA,BETA-UNSATURATION TOGETHER WITH AN EXTERNAL CONJUGATED DOUBLE BOND ATTACHED TO THE 4 POSITION OF THE GAMMA LACTONE RING..., The effect of penicillic acid on isolated frog's heart has been studied along with ions of Na(+), K(+), and Ca(2+). Penicillic acid has been found to inhibit the entry of these ions into cardiac tissue thereby arresting the action of the heart. The blockage can be washed away by perfusion with Ringer's solution.
Details PMID:2163978, Pandiyan V et al; Indian J Exp Biol 28 (3): 295-6 (1990)
Record name PENICILLIC ACID
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Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS No.

90-65-3
Record name Penicillic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid
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Record name PENICILLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218
Record name PENICILLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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